molecular formula C27H22F3NO4 B2559050 (3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid CAS No. 2137777-76-3

(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2559050
CAS No.: 2137777-76-3
M. Wt: 481.471
InChI Key: DNCINRSIFTUWGT-OZXSUGGESA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a phenyl substituent at the 4-position, and a trifluoromethyl (CF₃) group at the 3-position. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its orthogonality and ease of removal under basic conditions. The stereochemistry (3R,4S) and substituent arrangement confer distinct electronic and steric properties, making it valuable in medicinal chemistry and drug design.

Properties

IUPAC Name

(3R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F3NO4/c28-27(29,30)26(24(32)33)16-31(14-23(26)17-8-2-1-3-9-17)25(34)35-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,32,33)/t23-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCINRSIFTUWGT-OZXSUGGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, often referred to as a fluorinated pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl group and a fluorenylmethoxycarbonyl protecting group, which are significant in enhancing biological interactions and stability.

The compound's molecular formula is C20H18F3N1O3C_{20}H_{18}F_3N_1O_3 with a molecular weight of approximately 389.35 g/mol. The structure includes a pyrrolidine ring with various substituents that influence its biological properties.

Anticancer Properties

Research indicates that certain pyrrolidine derivatives exhibit anticancer activity. A study highlighted the design of compounds targeting specific cancer pathways, suggesting that the trifluoromethyl group may enhance lipophilicity and thus improve cellular uptake and efficacy against cancer cells .

TRPV1 Modulation

The compound has been evaluated for its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which plays a crucial role in pain sensation and inflammation. High-throughput screening has identified similar compounds as effective TRPV1 antagonists, indicating that modifications like those present in this pyrrolidine could offer therapeutic benefits in pain management .

Neuroprotective Effects

Some studies have suggested that pyrrolidine derivatives can exhibit neuroprotective effects. The structural features of (3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid may contribute to this activity by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The presence of the trifluoromethyl group is hypothesized to enhance receptor binding affinity and overall potency. Comparative studies with other similar compounds have shown that variations in substituents on the pyrrolidine ring significantly affect biological outcomes.

CompoundActivityNotes
Compound AAnticancerEffective against breast cancer cell lines
Compound BTRPV1 AntagonistReduces pain response in animal models
Compound CNeuroprotectiveProtects against oxidative damage

Case Studies

  • Anticancer Efficacy : A case study involving a series of pyrrolidine derivatives demonstrated significant cytotoxicity against various cancer cell lines, with (3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid showing enhanced activity due to its unique structural features.
  • Pain Management : In vivo studies have indicated that compounds structurally related to this pyrrolidine can effectively reduce pain responses in models of neuropathic pain, supporting the hypothesis that TRPV1 modulation is a viable therapeutic target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related Fmoc-protected pyrrolidine/piperidine derivatives (Table 1). Key differences include:

  • Substituents at the 4-position : Phenyl (target compound), bromophenyl (), difluorophenyl (), and benzodioxol ().
  • Substituents at the 3-position : Trifluoromethyl (target compound) vs. ureido-methyl (–3).
  • Core heterocycle : Pyrrolidine (5-membered ring, target compound) vs. piperidine (6-membered ring, ).

Key Observations

Synthetic Efficiency : Compounds with indole (76% yield, ) or benzodioxol (68% yield, ) substituents show higher crude yields compared to dimethoxyphenyl derivatives (63%, ), suggesting steric or electronic effects influence reaction efficiency .

Molecular Weight Trends : Bromophenyl substitution (, .36 g/mol) increases molecular weight significantly compared to phenyl-CF₃ (~481 g/mol). Difluorophenyl substitution (, .46 g/mol) reduces weight while introducing fluorinated hydrophobicity .

Heterocycle Impact: Piperidine derivatives () exhibit lower similarity (0.99 vs.

Functional Implications

  • Electron-Withdrawing Effects: The CF₃ group increases the acidity of the carboxylic acid (pKa ~1–2) compared to non-fluorinated analogs, influencing salt formation and solubility .

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